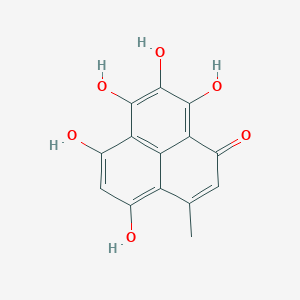

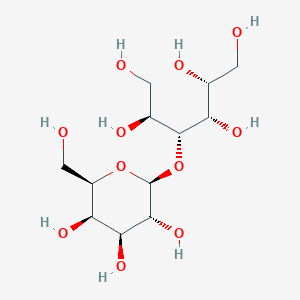

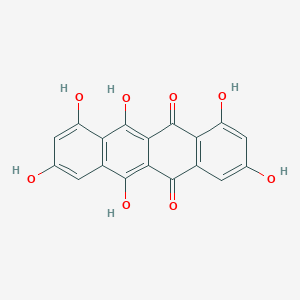

1,3,6,8,10,11-Hexahydroxytetracene-5,12-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

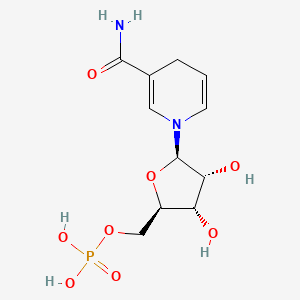

1,3,6,8,10,11-Hexahydroxytetracene-5,12-dione is a natural product found in Paecilomyces with data available.

Scientific Research Applications

Cytotoxic Properties

1,3,6,8,10,11-Hexahydroxytetracene-5,12-dione and its derivatives have been investigated for cytotoxic properties. For instance, compounds structurally related to this molecule have shown cytotoxicity against certain cancer cell lines. A study on anthracyclinones from Micromonospora sp. isolated compounds structurally similar to this compound, which exhibited cytotoxic effects against human colon adenocarcinoma cell lines (Sousa et al., 2012).

Corrosion Inhibition

Derivatives of this chemical have been explored for their corrosion inhibition properties. A study involving spirocyclopropane derivatives showed that certain compounds can effectively inhibit corrosion in acidic solutions. The study highlighted the role of π-electrons and lone-pair electrons in enhancing adsorption onto metal surfaces (Chafiq et al., 2020).

Biosynthetic Pathways

The biosynthesis of similar perylenequinone derivatives has been a subject of interest. A study on the endophytic fungus Alternaria tenuissima SS77 uncovered new natural products structurally related to this compound, suggesting a hypothesis for the biosynthesis of partially reduced perylenequinones (Chagas, Dias, & Pupo, 2016).

Synthesis Methods

Research has also focused on synthesizing derivatives of this compound through various chemical reactions. One study described the synthesis of naphthacenone derivatives using a Michael reaction, indicating methods to obtain compounds with potential applications in various fields (Rho et al., 1997).

Charge-Transfer Interaction Studies

The charge-transfer properties of compounds related to this compound have been analyzed. A study on 7,12-epoxy-7,12-dihydrobenz[a]anthracene-8,11-dione and 5,12-epoxy-5,12-dihydronaphthacene-1,4-dione highlighted their pronounced intramolecular charge-transfer bands, which is essential for understanding their electronic properties (Yamamura & Miyake, 1993).

Properties

Molecular Formula |

C18H10O8 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

1,3,6,8,10,11-hexahydroxytetracene-5,12-dione |

InChI |

InChI=1S/C18H10O8/c19-5-1-7-11(9(21)3-5)17(25)14-13(15(7)23)16(24)8-2-6(20)4-10(22)12(8)18(14)26/h1-4,19-23,25H |

InChI Key |

PHYUQMBGSCMYTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)O)O |

synonyms |

BM 2419-1 BM-2419-1 BM2419-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylidene]methanimidamide](/img/structure/B1240899.png)

![N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide](/img/structure/B1240901.png)

![(3S,4R)-3-hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B1240904.png)

![2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid](/img/structure/B1240907.png)